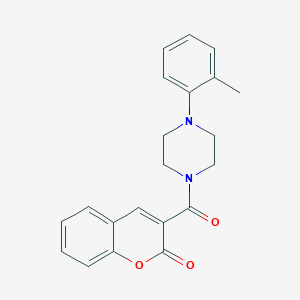
3-(4-o-Tolylpiperazine-1-carbonyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-o-Tolylpiperazine-1-carbonyl)coumarin is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of organic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry . The specific structure of this compound includes a coumarin core linked to a piperazine ring substituted with a tolyl group, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-o-Tolylpiperazine-1-carbonyl)coumarin typically involves the condensation of coumarin derivatives with piperazine and tolyl groups. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst . This method can be adapted to introduce the piperazine and tolyl groups through subsequent reactions.
Another approach is the Knoevenagel condensation, where coumarin derivatives are synthesized by reacting salicylaldehyde with malonic acid or its derivatives in the presence of a base . The resulting coumarin can then be further functionalized to introduce the piperazine and tolyl groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-o-Tolylpiperazine-1-carbonyl)coumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of coumarin derivatives with different properties .
Scientific Research Applications
3-(4-o-Tolylpiperazine-1-carbonyl)coumarin has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-o-Tolylpiperazine-1-carbonyl)coumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to acetylcholinesterase, inhibiting its activity and potentially modulating neurotransmitter levels in the brain . This interaction is mediated through hydrophobic interactions, hydrogen bonding, and pi-stacking with the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simple benzopyrone structure.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Esculin: A coumarin derivative used in combination therapies for hemorrhoids.
Uniqueness
3-(4-o-Tolylpiperazine-1-carbonyl)coumarin is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperazine and tolyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H20N2O3 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
3-[4-(2-methylphenyl)piperazine-1-carbonyl]chromen-2-one |
InChI |
InChI=1S/C21H20N2O3/c1-15-6-2-4-8-18(15)22-10-12-23(13-11-22)20(24)17-14-16-7-3-5-9-19(16)26-21(17)25/h2-9,14H,10-13H2,1H3 |
InChI Key |
IVCTUFTWYWRJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Methylphenylethynyl)-5-methyl[1,2,4]triazine](/img/structure/B10842383.png)
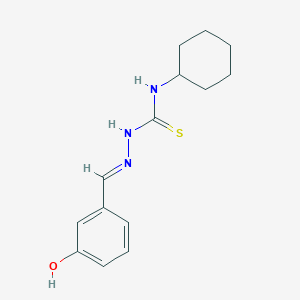


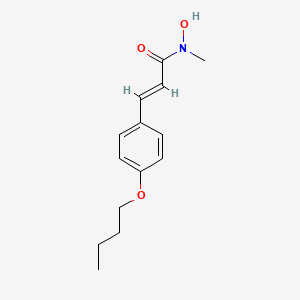
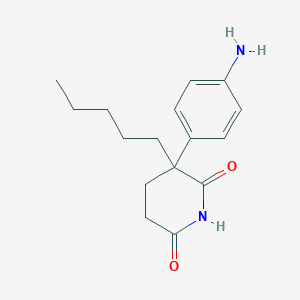
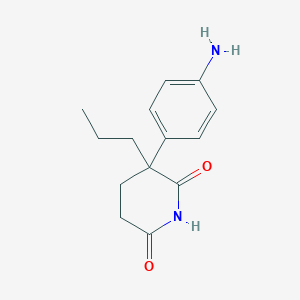

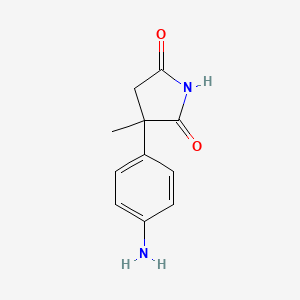
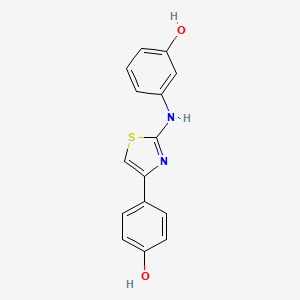
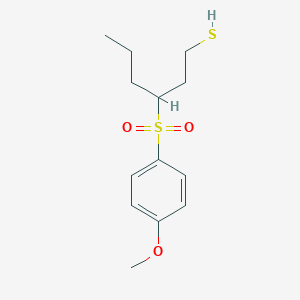
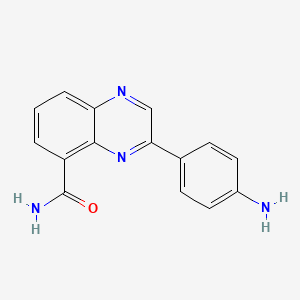
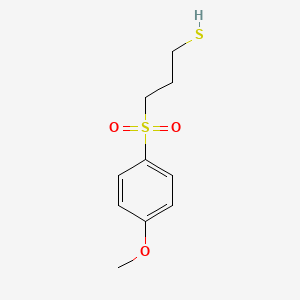
![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
